Apoptolidin C Exhibits Intermediate Nanomolar Potency Between Apoptolidin A and B in H292 Lung Carcinoma Cells
In a head‑to‑head 48‑h Calcein AM proliferation assay using H292 human lung carcinoma cells, apoptolidin C (GI₅₀ = 0.024 ± 0.005 µM) displayed potency intermediate between apoptolidin A (GI₅₀ = 0.032 ± 0.003 µM) and apoptolidin B (GI₅₀ = 0.007 ± 0.004 µM) [1]. The 1.3‑fold greater potency of apoptolidin C over apoptolidin A is notable given that apoptolidin C lacks the C‑20 hydroxyl group, while the 3.4‑fold lower potency relative to apoptolidin B may reflect the destabilising effect of the flipped side‑chain conformation or partial isomerisation of apoptolidin C during the assay [1].
| Evidence Dimension | Antiproliferative potency (GI₅₀) against H292 lung carcinoma cells |
|---|---|
| Target Compound Data | Apoptolidin C: GI₅₀ = 0.024 ± 0.005 µM |
| Comparator Or Baseline | Apoptolidin A: GI₅₀ = 0.032 ± 0.003 µM; Apoptolidin B: GI₅₀ = 0.007 ± 0.004 µM; Positive control colchicine: GI₅₀ = 5–10 nM |
| Quantified Difference | Apoptolidin C is 1.3‑fold more potent than A and 3.4‑fold less potent than B |
| Conditions | H292 human lung carcinoma cells, 48 h treatment, Calcein AM endpoint, 96‑well format, triplicate measurements |
Why This Matters
The intermediate potency establishes apoptolidin C as a structurally distinct tool that bridges the potency gap between apoptolidins A and B, enabling SAR studies that isolate the contribution of C‑16 and C‑20 hydroxyl groups to target engagement.
- [1] Wender PA, Jankowski OD, Tabet EA, Seto H. Apoptolidins B and C: Isolation, Structure Determination, and Biological Activity. Org Lett. 2005;7(14):3025-3028. doi:10.1021/ol051074o View Source
